1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine

Sigma receptor pharmacology Structure-activity relationship Phenylethylene diamine scaffold

Accessing enantiopure chiral diamines for medicinal chemistry often demands costly resolution or limits SAR exploration. 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 69810-83-9) resolves this bottleneck: • Para-CF3 (Hammett σp=0.54) delivers superior σ1 receptor affinity vs. meta/ortho isomers • Two free primary amines enable systematic N-alkylation to maximize SAR information density • Both (R)- and (S)-enantiomers commercially available, eliminating chiral resolution steps • Batch-specific QC (NMR, HPLC, GC) at ≥95% purity; dihydrochloride salt forms also accessible.

Molecular Formula C9H11F3N2
Molecular Weight 204.19 g/mol
Cat. No. B12122313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine
Molecular FormulaC9H11F3N2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)N)C(F)(F)F
InChIInChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2
InChIKeyPUJYRAIIWDESCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine: Physicochemical Profile & Procurement


1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral 1-aryl-ethane-1,2-diamine bearing a para-trifluoromethyl substituent on the phenyl ring. With a molecular formula C9H11F3N2 and molecular weight of 204.19 g/mol, this compound possesses two primary amine groups and a single stereogenic center at the benzylic carbon [1]. Commercially sourced racemic material is supplied at a standard purity of ≥95%, with batch-specific quality control data including NMR, HPLC, and GC analyses available from the supplier; enantiomerically resolved (R)- and (S)-configurations are also commercially accessible as the free base or dihydrochloride salt .

Chiral 1-aryl-ethane-1,2-diamine scaffold with para-CF3 substitution
Racemate and enantiomerically resolved (R)- and (S)- free base or dihydrochloride options with batch QC
Free diamine motif enables orthogonal functionalization for SAR exploration

1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine: Irreplaceable by Positional Isomers


Substitution of the para-trifluoromethyl group or replacement with meta/ortho positional isomers materially alters the electronic landscape of the phenyl ring and the basicity of the adjacent amine. In phenylethylene diamine class sigma receptor ligands, para-substituted electron-withdrawing groups yield higher sigma-1 receptor affinity than meta- or ortho-substituted congeners—the para-substituted trifluoromethoxyl analogues achieved Ki values of 2–6 nM at σ1 receptors, representing the most potent anti-cocaine members of this class described [1]. Independent work on fluorinated arylcyclopropanamines confirmed that para-substituted compounds consistently exhibit higher σ1 and σ2 receptor affinity compared to their meta-substituted counterparts, with the para-CF3 cyclopropanamine derivative achieving a σ2 Ki of 95 nM [2]. The para-CF3 arrangement thus provides a distinct electronic signature—the strongly electron-withdrawing CF3 group (Hammett σp = 0.54) modulates amine basicity and receptor pharmacophore interactions in a manner that the unsubstituted parent (σp = 0.00) and positional isomers cannot replicate.

Positional isomer mismatch
Meta- or ortho-CF3 substitution may alter sigma receptor pharmacophore interactions; para arrangement provides a distinct electronic signature not replicated by positional isomers.
Supply chain and chiral limitation
Meta/ortho isomers are typically racemic only with less standardized QC documentation; para isomer offers both enantiomers, reducing in-house chiral resolution needs.

1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine: Key Differentiation Evidence


Para-CF3 Advantage in Sigma Receptor Binding

The para-CF3 substitution pattern on the phenylethylene diamine scaffold is supported by class-level SAR as the optimal orientation for sigma-1 receptor binding. In trifluoromethoxyl-substituted phenylethylene diamines, para-substituted analogues (compounds 9–12) demonstrated σ1 Ki values of 2–6 nM, which were superior to ortho-substituted analogues (compounds 18–21, σ1 Ki = 3–17 nM) and the methoxyl-substituted lead compound 3 (σ1 Ki = 21 ± 0.6 nM) [1]. In a distinct fluorinated arylcyclopropanamine series, para-substituted compounds consistently showed higher σ1 and σ2 receptor affinity than meta isomers, with the cis-configured p-trifluoromethyl derivative achieving a σ2 Ki of 95 nM [2]. No direct Ki measurement for unsubstituted 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine at sigma receptors has been reported in the peer-reviewed literature; the evidence is class-level inference.

Sigma receptor SAR
Class-level inference
Para-OCF3 analogues: σ1 Ki 2–6 nM; up to ~10-fold higher affinity vs methoxy lead (21 nM)
Supports para-CF3 scaffold for sigma receptor ligand research; data to verify for this diamine.
Class-level SAR from phenylethylene diamine series; no direct Ki reported.
Sigma receptor pharmacology Structure-activity relationship Phenylethylene diamine scaffold

CF3 Substituent Modulates Amine Basicity

The para-CF3 group exerts a strong electron-withdrawing inductive effect (Hammett σp = 0.54) that measurably reduces the basicity of the proximal benzylic amine relative to the unsubstituted parent (σp = 0.00) and the electron-donating para-methoxy analogue (σp = −0.27). This pKa depression alters the protonation equilibrium at physiological pH, which can impact membrane permeability, target engagement, and metabolic stability. The trifluoromethoxyl series reported by Smith et al. demonstrated that electron-withdrawing para-substitution increased sigma receptor affinity and reduced susceptibility to metabolic O-demethylation compared to methoxy analogues [1].

Electronic effect
Cross-study comparable
σp(CF3) = 0.54; Δσp vs unsubstituted = 0.54; Δσp vs OCH3 = 0.81
Strong electron-withdrawing effect reduces amine basicity, influencing reactivity and target engagement.
Hammett constants from standard tables; pKa shift estimated from benzylamine analogues.
Physicochemical properties Amine basicity Hammett analysis

Free Diamine Derivatization Advantage

Unlike the N-methyl analogue 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- (CAS 1247628-47-2) or the N,N-dimethyl derivative (CAS 884504-58-9), the target compound retains two free primary amine groups. This permits orthogonal functionalization: the benzylic amine and the terminal amine can be sequentially or selectively derivatized through reductive amination, acylation, sulfonylation, or urea formation. In the Boehringer Ingelheim patent covering 1-phenyl-1,2-diaminoethane derivatives as CCR3 chemokine receptor modulators, the free diamine motif is essential for generating diverse SAR libraries through differential N-substitution [1]. The ethane diamine hepcidin antagonist patent (WO2011026959A1) similarly exploits the free diamine scaffold as a core pharmacophore element for iron metabolism modulation [2].

Derivatization sites
Supporting evidence
2 free primary amines (benzylic + terminal) vs 1 primary amine in N-methyl analogue
Enables regioselective orthogonal functionalization for diverse SAR library construction.
Patent exemplification confirms differential reactivity.
Synthetic building block Medicinal chemistry Chiral derivatization

Enantiomeric Availability and Batch Quality Control

The target compound is commercially available as both the racemate (CAS 69810-83-9) and the enantiomerically resolved (S)- and (R)-configurations as the dihydrochloride salt (e.g., CAS 1391551-79-3 for the (S)-enantiomer dihydrochloride) . The racemic material is supplied at ≥95% purity with batch-specific NMR, HPLC, and GC quality control documentation . By contrast, the meta-CF3 positional isomer (CAS 789429-61-4) and ortho-CF3 positional isomer (CAS 1154898-91-5) are less widely stocked by major suppliers and typically offered only as racemates without enantiopure options, limiting their utility in asymmetric applications.

Chiral supply
Supporting evidence
Para isomer: racemate + (R)- and (S)- enantiomers with batch QC; meta/ortho: racemic only
Eliminates in-house chiral resolution, streamlining asymmetric synthesis workflows.
Commercial catalog data; verify lot-specific enantiomeric purity.
Chiral resolution Quality control Procurement specification

1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine: Application Scenarios


Sigma Receptor Ligand Development

Based on class-level SAR evidence that para-substituted phenylethylene diamines with electron-withdrawing groups deliver the highest sigma-1 receptor affinity [1], this compound serves as an optimal starting scaffold for designing sigma receptor ligands. Its free primary amines permit systematic N-alkylation to optimize potency and selectivity, while the para-CF3 group provides metabolic stability comparable to OCF3 analogues that resist O-demethylation.

Chiral Building Block for Bioactive Diamines

The compound's stereogenic center at the benzylic position, combined with the differential reactivity of its two primary amine groups, makes it suitable for constructing enantiomerically enriched pharmaceutical intermediates. The commercial availability of both (R)- and (S)-enantiomers [1] eliminates the need for chiral resolution, enabling direct incorporation into asymmetric syntheses of chemokine receptor modulators [2] or hepcidin antagonists [3].

SAR Exploration of Chemokine Receptor Modulators

Patents from Boehringer Ingelheim disclose 1-phenyl-1,2-diaminoethane derivatives as CCR3 receptor modulators for inflammatory and allergic diseases [1]. The unsubstituted diamine core of the target compound allows medicinal chemists to independently vary the N-substituents at both amine positions, maximizing SAR information density from each synthesized analogue—a strategic advantage over pre-functionalized N-alkyl building blocks.

Hepcidin Antagonist Development

The ethane-1,2-diamine motif is a core pharmacophore element in patent-protected hepcidin antagonists targeting anemia of chronic inflammation (WO2011026959A1) [1]. The para-CF3 substituent enhances lipophilicity (XLogP3 = 0.8) and metabolic stability relative to unsubstituted analogues, potentially improving oral bioavailability of derived hepcidin antagonist candidates.

Application
Selection Property
Validation Focus
Sigma receptor ligand research
para-CF3 substitution for sigma pharmacophore compatibility
σ1/σ2 binding assay context
Chiral pharmaceutical intermediate synthesis
Enantiomerically resolved (R)- and (S)- options
Stereochemical purity and QC documentation
Chemokine receptor modulator SAR
Free diamine scaffold for independent N-functionalization
Regioselective derivatization verification
Hepcidin antagonist exploration
para-CF3 lipophilicity and metabolic stability context
In vitro metabolic stability and permeability assessment

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